

# Unraveling the Architecture of PROTAC-Induced Ternary Complexes: A Comparative Structural Analysis

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For researchers, scientists, and drug development professionals, understanding the intricate molecular interactions within PROTAC-induced ternary complexes is paramount for the rational design of next-generation targeted protein degraders. This guide provides a comparative structural and functional analysis of ternary complexes formed by various PROTACs, with a focus on the well-characterized degrader MZ1, offering insights into the principles governing their formation, stability, and degradation efficacy.

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality, functioning by inducing the proximity of a target protein of interest (POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome. [1][2][3] The formation of a stable ternary complex, comprising the PROTAC, the POI, and the E3 ligase, is the cornerstone of this process.[2][4] The structural and biophysical characteristics of this complex, including binding affinities and cooperativity, are critical determinants of a PROTAC's potency and selectivity.[5][6][7][8]

This guide will delve into the structural analysis of these crucial ternary complexes, comparing different PROTAC systems to highlight key determinants of successful degradation. While specific data for a "Conjugate 151" was not publicly available, we will utilize the extensively studied PROTAC MZ1 as a primary example and draw comparisons with other notable PROTACs to illustrate the principles of ternary complex formation and analysis.



## **Comparative Analysis of PROTAC Ternary Complexes**

The stability and degradation efficiency of a PROTAC-mediated ternary complex are influenced by a multitude of factors, including the specific POI and E3 ligase involved, the chemical structure of the PROTAC (including the warhead, E3 ligase ligand, and linker), and the cooperativity of binding.[9][10][11]

Here, we compare the biophysical parameters of ternary complexes formed by different PROTACs targeting various proteins.

PROTA C	Target Protein (POI)	E3 Ligase	Binary Affinity (PROTA C-POI, KD)	Binary Affinity (PROTA C-E3, KD)	Ternary Comple x Affinity (KD)	Cooper ativity (α)	Referen ce
MZ1	Brd4BD2	VHL	1 nM (SPR), 4 nM (ITC)	29 nM (SPR), 66 nM (ITC)	-	15 - 26	[12][13]
AT1	Brd4BD2	VHL	-	-	-	-	[14]
BRD- 5110	PPM1D	CRBN	1 nM (SPR)	~3 μM (SPR)	-	-	[12][13]
BTK PROTAC s (1-9)	втк	CRBN	Varied	Varied	-	< 1 (Negative )	[15]
ACBI1	SMARCA 2	VHL	-	-	-	26	[8]
PROTAC 1	SMARCA 2	VHL	-	-	-	3.2	[8]

**Key Observations:** 



- Positive Cooperativity: MZ1 exhibits significant positive cooperativity in forming the ternary complex with Brd4BD2 and VHL, meaning the binding of one protein partner enhances the affinity for the other.[12][13] This is a desirable feature in PROTAC design.
- Negative Cooperativity: In contrast, the studied BTK-targeting PROTACs showed negative
  cooperativity, indicating that the formation of the ternary complex is less favorable than the
  individual binary interactions.[15] Despite this, potent degradation was still achieved by
  optimizing linker length to reduce steric clashes.[15]
- Binary Affinity vs. Degradation: The potency of a PROTAC does not always correlate directly
  with its binary binding affinities. For instance, a PROTAC with a higher ternary binding
  affinity, even with lower binary affinity, can be more effective at degrading the target protein.
  [14]
- The "Hook Effect": At high concentrations, PROTACs can form binary complexes with the POI and the E3 ligase separately, which inhibits the formation of the productive ternary complex.[1][9][12][13] This phenomenon, known as the "hook effect," is an important consideration in dose-response studies.

### **Experimental Protocols for Ternary Complex Analysis**

A variety of biophysical and structural biology techniques are employed to characterize PROTAC-induced ternary complexes.[4][12][13][16]

#### **Biophysical Assays for Binding and Cooperativity**

- Surface Plasmon Resonance (SPR): SPR is a powerful technique to measure the kinetics and affinity of binary and ternary complex formation in real-time.[12][13][15]
  - Protocol Outline:
    - Immobilize one of the protein partners (e.g., the E3 ligase) on a sensor chip.
    - Flow the PROTAC over the surface to measure the binary interaction.



- To measure ternary complex formation, flow the target protein, pre-incubated with the PROTAC, over the E3 ligase-functionalized surface.
- Analyze the sensorgrams to determine association and dissociation rate constants (k\_on and k\_off) and the equilibrium dissociation constant (K\_D). Cooperativity can be calculated by comparing the affinities in the binary and ternary states.[5]
- Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interactions, including enthalpy (ΔH), entropy (ΔS), and stoichiometry (n), in addition to the binding affinity (K\_D). [12][13][17]
  - Protocol Outline:
    - For binary interactions, titrate the PROTAC into a solution containing either the POI or the E3 ligase.
    - For ternary complex formation, titrate the POI into a solution containing the E3 ligase pre-saturated with the PROTAC.
    - Fit the resulting thermograms to a suitable binding model to extract the thermodynamic parameters. Positive cooperativity is observed when the binding event is more favorable in the ternary context.[17]
- Fluorescence Polarization (FP): FP assays are used to measure binding affinities in solution by monitoring changes in the polarization of a fluorescently labeled molecule upon binding to a larger protein.[14]

#### **Structural Biology Techniques**

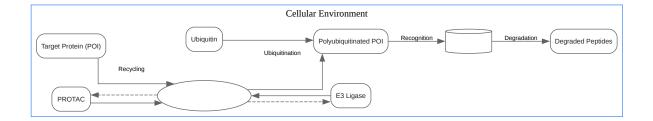
- X-ray Crystallography: This technique provides high-resolution atomic structures of the ternary complex, offering detailed insights into the protein-protein and protein-PROTAC interactions.[10][14][18][19] The first crystal structure of a PROTAC ternary complex (VHL:MZ1:BRD4BD2) was a landmark achievement in the field.[14]
  - Protocol Outline:
    - Co-crystallize the POI, E3 ligase, and PROTAC.



- Collect X-ray diffraction data from the crystals.
- Solve and refine the crystal structure to visualize the molecular interactions.
- Cryo-Electron Microscopy (Cryo-EM): Cryo-EM is particularly useful for studying large and dynamic complexes that are difficult to crystallize.[20][21][22][23] It can provide structural information about different conformational states of the ternary complex.[20]
  - Protocol Outline:
    - Prepare a vitrified sample of the ternary complex.
    - Collect images using a transmission electron microscope.
    - Use image processing software to reconstruct a 3D model of the complex.

#### Visualizing the Mechanism and Workflow

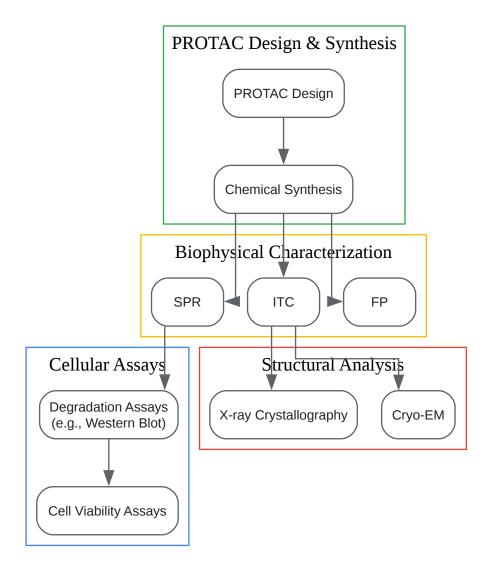
To better understand the processes involved in PROTAC action and analysis, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.



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Caption: Mechanism of action for a PROTAC, leading to targeted protein degradation.





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Caption: A typical experimental workflow for PROTAC development and characterization.

#### Conclusion

The structural and biophysical analysis of PROTAC-induced ternary complexes is a cornerstone of modern drug discovery. By employing a suite of complementary techniques, researchers can gain a deep understanding of the molecular interactions that drive targeted protein degradation. The insights gleaned from studying well-characterized PROTACs like MZ1 provide a valuable framework for the rational design of novel degraders with improved potency, selectivity, and therapeutic potential. As the field continues to evolve, the detailed structural and



functional characterization of these transient, yet critical, ternary complexes will remain a key driver of innovation in targeted protein degradation.

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